molecular formula C9H10ClNO B6197866 4-amino-2,3-dihydro-1H-inden-1-one hydrochloride CAS No. 149026-12-0

4-amino-2,3-dihydro-1H-inden-1-one hydrochloride

Cat. No. B6197866
M. Wt: 183.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-2,3-dihydro-1H-inden-1-one hydrochloride, also known as Indenone Hydrochloride, is a synthetic chemical compound with a wide range of applications in the scientific community. It is primarily used as a research tool in the synthesis of various organic compounds and as an intermediate for the production of pharmaceuticals. In addition, it has been studied for its potential applications in medical research, such as its role in the regulation of certain biochemical and physiological processes. In

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 4-amino-2,3-dihydro-1H-inden-1-one hydrochloride involves the conversion of 2,3-dihydroindene to the corresponding 4-nitro derivative, followed by reduction to the 4-amino compound, and subsequent conversion to the hydrochloride salt.

Starting Materials
2,3-dihydroindene, Nitric acid, Sulfuric acid, Sodium nitrite, Sodium hydroxide, Hydrochloric acid

Reaction
Step 1: Nitration of 2,3-dihydroindene with nitric acid and sulfuric acid to yield 4-nitro-2,3-dihydroindene, Step 2: Reduction of 4-nitro-2,3-dihydroindene with sodium hydroxide to yield 4-amino-2,3-dihydroindene, Step 3: Conversion of 4-amino-2,3-dihydroindene to 4-amino-2,3-dihydro-1H-inden-1-one by oxidation with sodium nitrite and hydrochloric acid, Step 4: Formation of the hydrochloride salt by treatment of 4-amino-2,3-dihydro-1H-inden-1-one with hydrochloric acid

Scientific Research Applications

4-amino-2,3-dihydro-1H-inden-1-one hydrochloride Hydrochloride is primarily used as a research tool in the synthesis of various organic compounds. It has been studied for its potential applications in medical research, such as its role in the regulation of certain biochemical and physiological processes. For example, it has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA and RNA. In addition, it has been studied for its potential applications in the treatment of certain cancers, such as leukemia and lymphoma.

Mechanism Of Action

4-amino-2,3-dihydro-1H-inden-1-one hydrochloride Hydrochloride is an inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is a key enzyme in the synthesis of DNA and RNA, and its inhibition can lead to the inhibition of cell growth and proliferation. 4-amino-2,3-dihydro-1H-inden-1-one hydrochloride Hydrochloride binds to the active site of DHFR and inhibits its activity. This inhibition can lead to the inhibition of cell growth and proliferation, as well as the induction of apoptosis in certain types of cells.

Biochemical And Physiological Effects

4-amino-2,3-dihydro-1H-inden-1-one hydrochloride Hydrochloride has been studied for its potential effects on various biochemical and physiological processes. For example, it has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA and RNA. In addition, it has been studied for its potential effects on the regulation of certain hormones, such as cortisol and testosterone. It has also been studied for its potential effects on the regulation of certain neurotransmitters, such as serotonin and dopamine.

Advantages And Limitations For Lab Experiments

4-amino-2,3-dihydro-1H-inden-1-one hydrochloride Hydrochloride has several advantages for use in laboratory experiments. It is a relatively stable compound and is easily synthesized. In addition, it is relatively non-toxic and has low solubility in water, making it suitable for use in aqueous solutions. However, it is also a relatively weak inhibitor of DHFR, making it less effective for certain applications.

Future Directions

4-amino-2,3-dihydro-1H-inden-1-one hydrochloride Hydrochloride has several potential future directions for use in research and development. For example, it could be used to develop new drugs for the treatment of certain cancers, such as leukemia and lymphoma. In addition, it could be studied for its potential effects on the regulation of certain hormones, such as cortisol and testosterone. It could also be studied for its potential effects on the regulation of certain neurotransmitters, such as serotonin and dopamine. Finally, it could be studied for its potential applications in the synthesis of various organic compounds.

properties

CAS RN

149026-12-0

Product Name

4-amino-2,3-dihydro-1H-inden-1-one hydrochloride

Molecular Formula

C9H10ClNO

Molecular Weight

183.6

Purity

95

Origin of Product

United States

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